

Theoretical and computational studies of Chromenylum properties

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Compound of Interest

Compound Name: Chromenylum

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An In-depth Technical Guide to the Theoretical and Computational Studies of **Chromenylum** Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromenylum-based polymethine dyes have emerged as a significant class of fluorescent probes, particularly for applications in the near-infrared (NIR) and shortwave infrared (SWIR) regions.[1][2] Their exceptional brightness, high absorption coefficients, and tunable photophysical properties make them ideal candidates for advanced in vivo imaging and other biomedical applications.[3][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to understand and predict the properties of **chromenylum** dyes, alongside the experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel **chromenylum**-based molecular probes.

Synthesis and Experimental Characterization of Chromenylum Dyes

The rational design of novel **chromenylum** dyes is underpinned by robust synthetic procedures and accurate photophysical characterization.

Experimental Protocols

General Synthesis of **Chromenylium** Polymethine Dyes:

The synthesis of **chromenylium** polymethine dyes typically involves the condensation of a 4-methyl **chromenylium** heterocycle with an appropriate polymethine chain linker.^{[1][2]} A general procedure is as follows:

- **Heterocycle Preparation:** The synthesis begins with the preparation of the desired 4-methyl **chromenylium** heterocycle. For instance, **chromenylium** heterocycles bearing a tert-butyl or an adamantyl group at the 2-position can be synthesized via routes analogous to those for flavylium variants.^[1]
- **Condensation Reaction:** The 4-methyl **chromenylium** salt is then condensed with a suitable linker, such as a pentamethine or heptamethine linker containing reactive groups (e.g., anilino vinyl).
- **Reaction Conditions:** The condensation is typically carried out in a suitable solvent, often in the presence of a base (e.g., sodium acetate) and acetic anhydride, with heating.
- **Purification:** The crude dye is purified using column chromatography on silica gel to yield the final product.
- **Characterization:** The structure of the synthesized dye is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photophysical Property Measurement:

Accurate determination of the photophysical properties is crucial for evaluating the performance of the dyes.

- **Absorption Spectroscopy:** UV-Vis-NIR absorption spectra are recorded using a spectrophotometer. The molar extinction coefficient (ϵ) is determined from the Beer-Lambert law by measuring the absorbance of solutions of known concentrations in a cuvette of a specific path length (typically 1 cm).

- **Fluorescence Spectroscopy:** Emission spectra are recorded on a spectrofluorometer. The sample is excited at its absorption maximum, and the emission is scanned over the expected wavelength range.
- **Fluorescence Quantum Yield (Φ_F) Measurement:** The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined by either an absolute or a relative method.^[5]
 - **Absolute Method:** This method uses an integrating sphere to collect all photons emitted by the sample. The quantum yield is calculated by comparing the number of emitted photons to the number of absorbed photons.^{[5][6]}
 - **Relative Method:** This is a more common approach where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield.^[7] The quantum yield of the sample (Φ_s) is calculated using the following equation:

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively. To minimize re-absorption effects, the absorbance of the solutions in the fluorescence cuvette should be kept low (typically < 0.1).^[7]

Data Presentation: Photophysical Properties of Chromenylum Dyes

The photophysical properties of several **chromenylum** polymethine dyes in dichloromethane are summarized in the table below. These dyes demonstrate the impact of structural modifications on their spectral properties.

Dye Name	Type	$\lambda_{\text{abs,max}}$ (nm)	$\lambda_{\text{em,max}}$ (nm)	Molar Extinction Coefficient (ϵ_{max} , $\text{M}^{-1}\text{cm}^{-1}$)	Quantum Yield (Φ_{F} , %)	Brightness ($\epsilon_{\text{max}} * \Phi_{\text{F}}$)
Chrom7 (5)	Heptamethine	975	1000	~250,000	1.7	4,300
Chrom5 (6)	Pentamethine	850	878	~360,000	28	106,000
JuloChrom 5 (10)	Pentamethine	892	920	N/A	N/A	> ICG signal in blood

Data sourced from references[1][2]. Note: "N/A" indicates data not available in the cited sources. Brightness is a key metric for imaging applications.

Theoretical and Computational Modeling

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the structure-property relationships of **chromenylum** dyes and for predicting their photophysical properties.[8][9]

Computational Methodologies

Density Functional Theory (DFT):

DFT is used to determine the ground-state electronic structure and geometry of the molecules.

- **Geometry Optimization:** The first step is to perform a geometry optimization to find the minimum energy structure of the dye molecule in its ground state.
- **Frequency Calculations:** Vibrational frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and

to obtain thermodynamic properties.

- **Frontier Molecular Orbitals (FMOs):** DFT calculations provide information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) gives a first approximation of the electronic transition energy.

Time-Dependent Density Functional Theory (TD-DFT):

TD-DFT is the workhorse method for calculating the properties of electronically excited states.

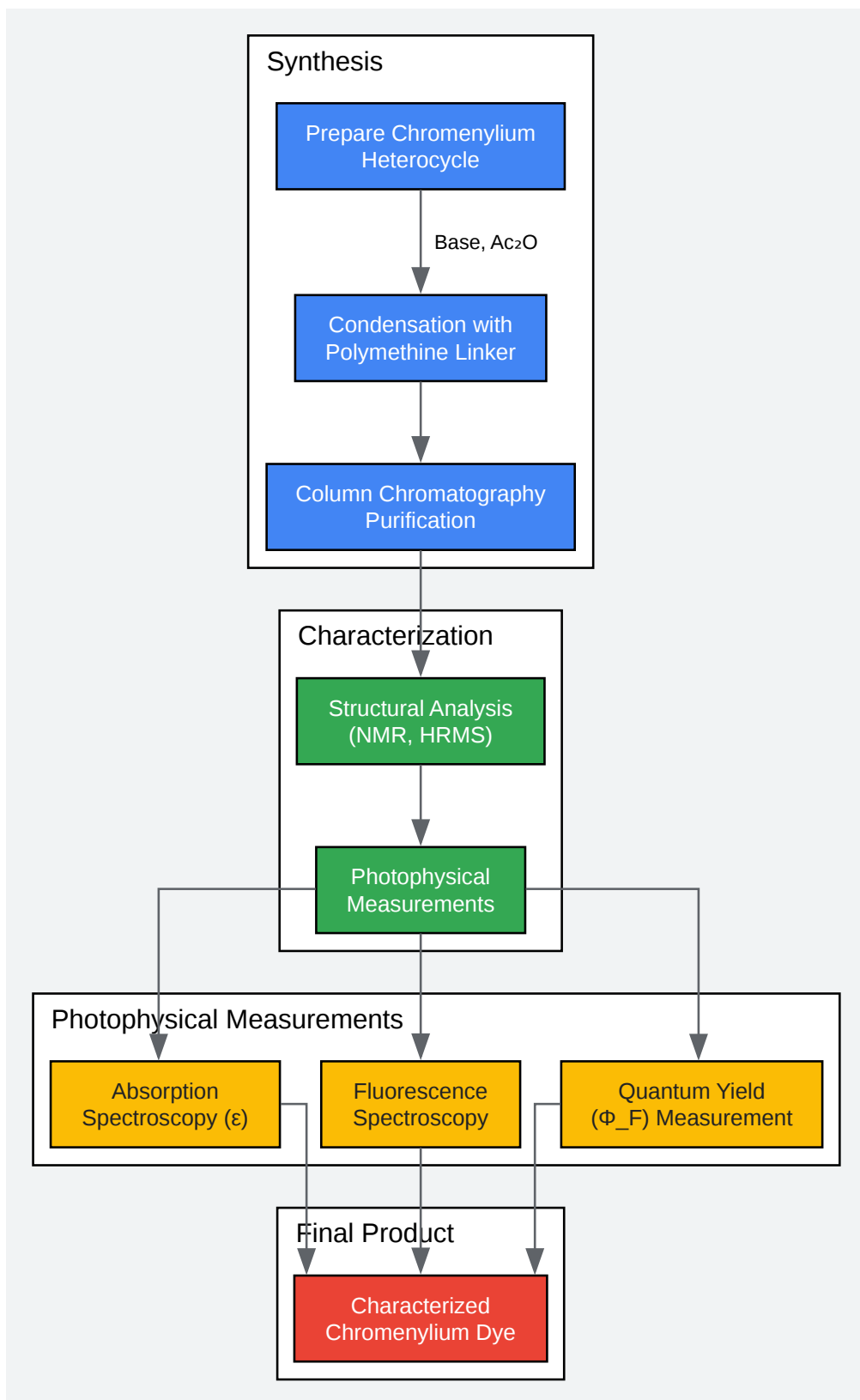
[\[9\]](#)[\[10\]](#)

- **Excitation Energy Calculation:** Starting from the optimized ground-state geometry, TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_{max}).
- **Oscillator Strengths:** The calculation also yields the oscillator strength for each electronic transition, which is related to the intensity of the absorption band and the molar extinction coefficient.
- **Emission Spectra:** To simulate emission spectra, the geometry of the first excited state (S_1) is optimized. A TD-DFT calculation is then performed on the S_1 optimized geometry to calculate the emission energy (fluorescence).
- **Choice of Functional and Basis Set:** The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
 - **Functionals:** Hybrid functionals like B3LYP are widely used. For organic dyes, PBE0 and long-range corrected functionals such as CAM-B3LYP often provide more accurate results for excitation energies.[\[8\]](#)
 - **Basis Sets:** Pople-style basis sets like 6-31G(d) are common for geometry optimizations, while larger basis sets with diffuse and polarization functions, such as 6-311+G(2d,p), are recommended for accurate prediction of electronic properties.[\[8\]](#)[\[9\]](#)
- **Solvent Effects:** Since photophysical properties are typically measured in solution, it is crucial to include the effect of the solvent in the calculations. This is most commonly done using a

Polarizable Continuum Model (PCM).

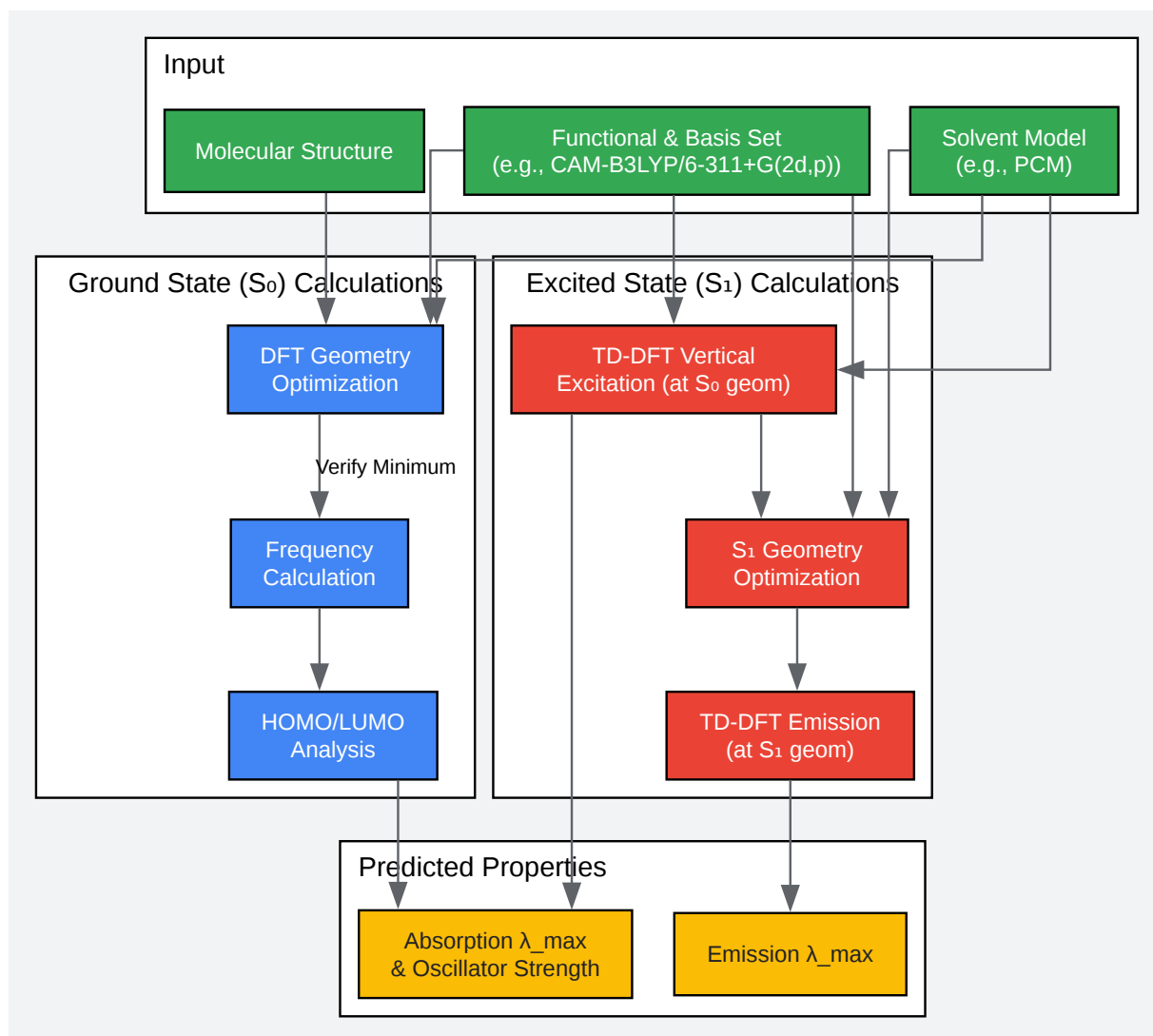
Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows for the experimental and computational investigation of **chromenylum** dyes.



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Caption: Experimental workflow for the synthesis and characterization of **chromenylium** dyes.



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